![molecular formula C18H16N4O B2421855 6-[3-(1,3-ベンゾオキサゾール-2-イル)ピペリジン-1-イル]ピリジン-3-カルボニトリル CAS No. 2327199-93-7](/img/structure/B2421855.png)
6-[3-(1,3-ベンゾオキサゾール-2-イル)ピペリジン-1-イル]ピリジン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a benzoxazole ring fused with a piperidine ring and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
科学的研究の応用
6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds, such as n-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in neurotransmission, affecting mood, appetite, and other physiological processes.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the enzyme acetylcholinesterase (ache) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting AChE, these compounds could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
These pathways are involved in a variety of physiological processes, including cognition, mood regulation, and motor control .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
Similar compounds have been found to exhibit antimicrobial and antiproliferative activities. These effects could potentially result from the compound’s interaction with its targets and its influence on related biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor.
Coupling with Pyridine: The final step involves coupling the benzoxazole-piperidine intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the benzoxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
類似化合物との比較
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Similar structure with a fluorine substitution.
2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole: Contains a similar piperidine and pyridine framework.
Uniqueness
6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of benzoxazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
6-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-10-13-7-8-17(20-11-13)22-9-3-4-14(12-22)18-21-15-5-1-2-6-16(15)23-18/h1-2,5-8,11,14H,3-4,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASYLEOFSMKKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C#N)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)

![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)
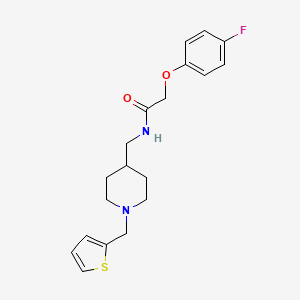
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421783.png)
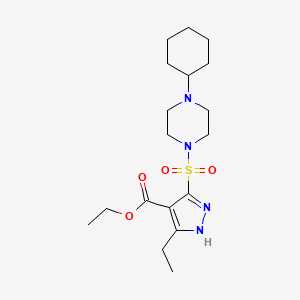

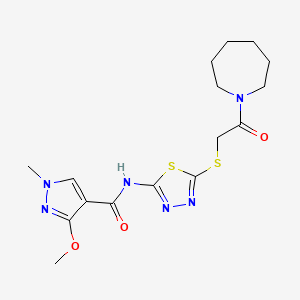
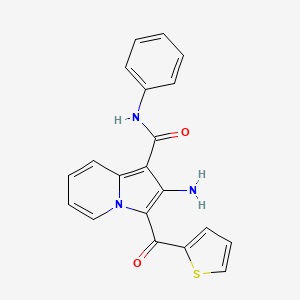
![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)
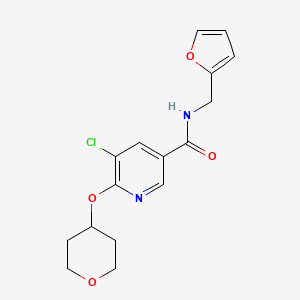
![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)

